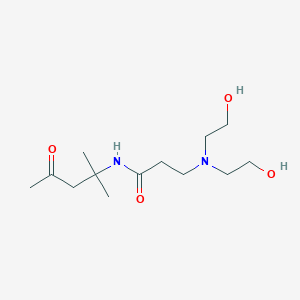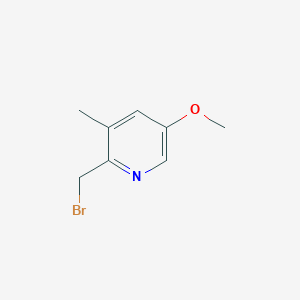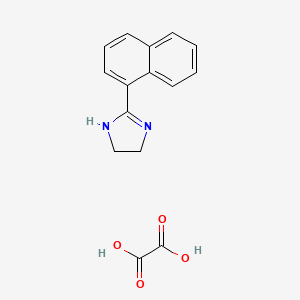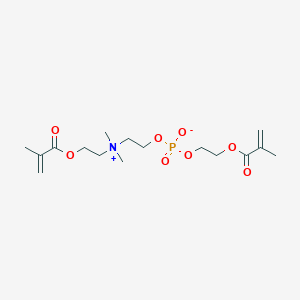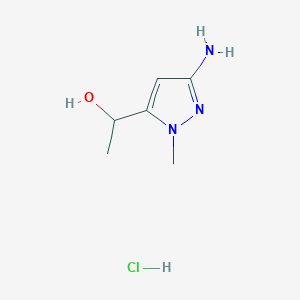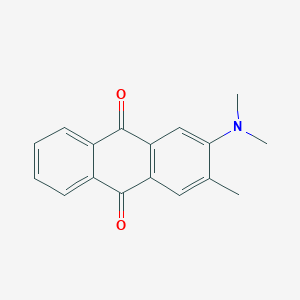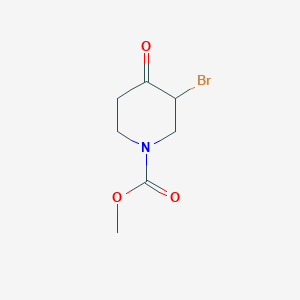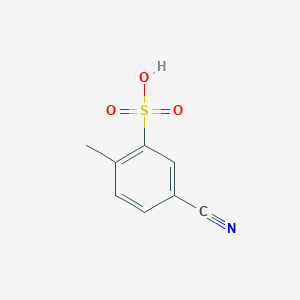
7-((Methylamino)methyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((Methylamino)methyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse pharmacological properties. Indole derivatives have been extensively studied due to their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-((Methylamino)methyl)indolin-2-one, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields of the product.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
化学反应分析
Types of Reactions
7-((Methylamino)methyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst, such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione, while reduction may yield indoline derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling pathways and its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 7-((Methylamino)methyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, which are involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its effects .
相似化合物的比较
Similar Compounds
Indole-2,3-dione: An oxidation product of indole derivatives.
Indoline: A reduction product of indole derivatives.
1-Benzyl-1H-1,2,3-triazole: A compound with similar pharmacological properties
Uniqueness
7-((Methylamino)methyl)indolin-2-one is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. This versatility makes it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
7-(methylaminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-11-6-8-4-2-3-7-5-9(13)12-10(7)8/h2-4,11H,5-6H2,1H3,(H,12,13) |
InChI 键 |
JMQCZXWRCWUBRW-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC=CC2=C1NC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


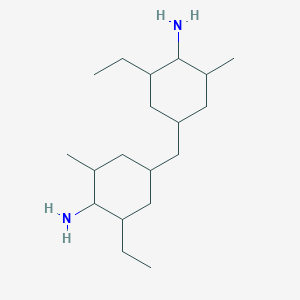
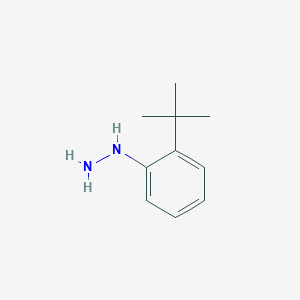
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)

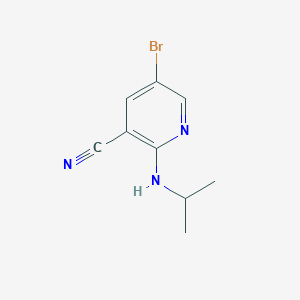
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
